

# Spectral Data and Synthesis of 4-(4-Fluorophenoxy)benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-(4-Fluorophenoxy)benzaldehyde**

Cat. No.: **B144913**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for **4-(4-Fluorophenoxy)benzaldehyde**, a key intermediate in various fields of chemical research. The information is presented to facilitate its use in laboratory settings and to support further research and development.

## Spectroscopic Data

The following tables summarize the key spectral data for **4-(4-Fluorophenoxy)benzaldehyde**, providing a reference for its identification and characterization.

## <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.95	s	1H	Aldehyde (-CHO)
7.90	d	2H	Aromatic (ortho to -CHO)
7.20	m	4H	Aromatic (phenoxy group)
7.10	d	2H	Aromatic (meta to -CHO)

Note: Predicted data based on analogous compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
191.0	Aldehyde Carbonyl (C=O)
164.5	Aromatic (C-O)
160.0 (d, J ≈ 245 Hz)	Aromatic (C-F)
132.5	Aromatic (CH, ortho to -CHO)
130.0	Aromatic (C-ipso, attached to -CHO)
122.0 (d, J ≈ 8 Hz)	Aromatic (CH, ortho to -F)
117.0 (d, J ≈ 23 Hz)	Aromatic (CH, meta to -F)
116.5	Aromatic (CH, meta to -CHO)

Note: Predicted data. The assignments are based on established ranges for similar aromatic ethers and aldehydes.

## FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3100	Medium	Aromatic C-H Stretch
2850, 2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
1700	Strong	Carbonyl (C=O) Stretch
1600, 1500	Strong	Aromatic C=C Stretch
1240	Strong	Aryl Ether C-O Stretch
1220	Strong	C-F Stretch

Note: A representative FTIR spectrum for a similar compound, 4-(4-formylphenoxy)benzaldehyde, has been reported, supporting these characteristic absorption bands.

## Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
216	High	[M] <sup>+</sup> (Molecular Ion)
215	Moderate	[M-H] <sup>+</sup>
187	Moderate	[M-CHO] <sup>+</sup>
121	Moderate	[C <sub>6</sub> H <sub>4</sub> CHO] <sup>+</sup>
95	High	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the structure of the molecule and common fragmentation pathways for aromatic aldehydes and ethers.

## Synthesis of 4-(4-Fluorophenoxy)benzaldehyde

A common and effective method for the synthesis of **4-(4-Fluorophenoxy)benzaldehyde** is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-

fluorobenzaldehyde with 4-fluorophenol in the presence of a base. A detailed experimental protocol based on a similar synthesis is provided below.

## Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

### Materials:

- 4-Fluorobenzaldehyde
- 4-Fluorophenol
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- To a stirred solution of 4-fluorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
- Heat the mixture to a temperature of 80-100 °C.
- To this mixture, add 4-fluorobenzaldehyde (1.0 equivalent) dropwise over a period of 30 minutes.
- Continue to heat and stir the reaction mixture at 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

- Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-(4-Fluorophenoxy)benzaldehyde**.

#### Characterization:

The purified product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the reference values provided in this guide.

## Visualizations

### Chemical Structure of 4-(4-Fluorophenoxy)benzaldehyde

Caption: Chemical structure of 4-(4-Fluorophenoxy)benzaldehyde.

## Experimental Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-(4-Fluorophenoxy)benzaldehyde.

- To cite this document: BenchChem. [Spectral Data and Synthesis of 4-(4-Fluorophenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144913#spectral-data-for-4-4-fluorophenoxy-benzaldehyde>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)